cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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Overview
Description
cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H17FO3 It is characterized by the presence of a fluorophenyl group, a cyclohexane ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by a cyclization step to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorophenyl group is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- trans-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Comparison:
- cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: This compound has a fluorine atom in the ortho position, which can affect its reactivity and interaction with biological targets.
- trans-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: The trans isomer may have different stereochemical properties, influencing its biological activity and chemical reactivity.
- cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: The para-substituted fluorophenyl group can lead to variations in the compound’s electronic properties and its interactions with other molecules.
Properties
IUPAC Name |
(1R,3S)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-13-6-2-4-11(9-13)14(17)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKONLBLBGYAULZ-CMPLNLGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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